Phenol, 4,4'-(1-oxido-1,2-diazenediyl)bis-

Übersicht

Beschreibung

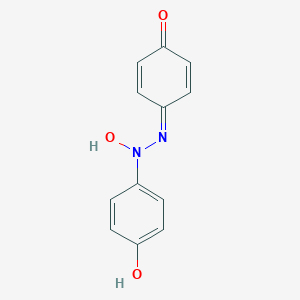

Phenol, 4,4'-(1-oxido-1,2-diazenediyl)bis-: is an organic compound with a complex structure that includes both hydrazinylidene and hydroxyphenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4,4'-(1-oxido-1,2-diazenediyl)bis- typically involves the reaction of 4-hydroxybenzaldehyde with hydrazine hydrate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can convert the hydrazinylidene group to an amine group.

Substitution: The hydroxy groups can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like acetic anhydride or alkyl halides are employed for esterification and etherification reactions, respectively.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Ester or ether derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Phenol, 4,4'-(1-oxido-1,2-diazenediyl)bis- is characterized by a diazene functional group linked to a phenolic structure. The presence of the diazene moiety introduces unique reactivity that can be exploited in various chemical reactions. Its molecular formula is C12H12N2O2.

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown that modifications to the phenolic structure can enhance its efficacy against various bacterial strains. For instance, compounds with electron-withdrawing groups have demonstrated improved activity against Gram-positive bacteria.

Anticancer Potential

Phenol, 4,4'-(1-oxido-1,2-diazenediyl)bis- has been investigated for its anticancer properties. In vitro studies revealed that certain derivatives can induce apoptosis in cancer cell lines by disrupting critical cellular pathways. The structure-activity relationship (SAR) studies suggest that specific substitutions on the phenolic ring can enhance cytotoxicity against tumor cells.

Materials Science

Synthesis of Polymers

This compound serves as a precursor for synthesizing novel polymers with unique thermal and mechanical properties. Its ability to form cross-linked networks makes it suitable for applications in coatings and adhesives.

Nanomaterials Development

The compound has been utilized in the development of nanomaterials for drug delivery systems. Its biocompatibility and ability to form stable complexes with metal ions are advantageous for creating nanoparticles that can encapsulate therapeutic agents.

Environmental Science

Wastewater Treatment

Phenol derivatives are being explored for their potential in wastewater treatment processes. Their ability to adsorb heavy metals and organic pollutants makes them candidates for developing effective filtration systems.

Bioremediation

Research has highlighted the role of this compound in bioremediation strategies aimed at degrading environmental pollutants. Its reactive nature allows it to participate in redox reactions that facilitate the breakdown of harmful substances in contaminated sites.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of phenolic compounds derived from Phenol, 4,4'-(1-oxido-1,2-diazenediyl)bis- demonstrated enhanced antimicrobial activity against Staphylococcus aureus when modified with halogen substituents. The results indicated a significant reduction in bacterial growth compared to unmodified compounds.

Case Study 2: Anticancer Activity

In another investigation, derivatives of this compound were tested against human breast cancer cell lines (MCF-7). The findings revealed that certain modifications led to an IC50 value lower than 5 µM, indicating potent anticancer activity. The study emphasized the importance of the hydroxyl group's position on the phenolic ring for enhancing cytotoxic effects.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Phenol, 4,4'-(1-oxido-1,2-diazenediyl)bis- | Diazene linked to phenolic structure | Antimicrobial and anticancer effects |

| Other Phenolic Compounds | Varying substituents on the aromatic ring | Diverse biological activities depending on modifications |

| Azo Compounds | Azo linkage with varying substituents | Known for dyeing properties and some biological activities |

This comparative analysis illustrates how modifications to the base structure can lead to diverse biological activities and applications across different fields.

Wirkmechanismus

The mechanism by which Phenol, 4,4'-(1-oxido-1,2-diazenediyl)bis- exerts its effects involves the interaction with various molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the hydrazinylidene group can form coordination complexes with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Hydroxybenzaldehyde: A precursor in the synthesis of the compound.

Hydrazine Hydrate: Another precursor used in the synthesis.

Quinone Derivatives: Products of the oxidation reactions.

Uniqueness

What sets Phenol, 4,4'-(1-oxido-1,2-diazenediyl)bis- apart from similar compounds is its dual functionality, combining both hydrazinylidene and hydroxyphenyl groups. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications.

Biologische Aktivität

Phenol, 4,4'-(1-oxido-1,2-diazenediyl)bis-, also known as bis(4-hydroxyphenyl) diazene oxide, is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of two phenolic groups linked by a diazenediyl (N=N) bridge with an oxido (O) group. The molecular formula is C12H12N2O2, and it has a molecular weight of approximately 220.24 g/mol. Its structure can be represented as follows:

The biological activity of Phenol, 4,4'-(1-oxido-1,2-diazenediyl)bis- is primarily attributed to its ability to interact with various biological targets:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can mitigate oxidative stress in cells. This is particularly relevant in the context of diseases where oxidative damage plays a critical role.

- Antimicrobial Properties : Research indicates that this compound may possess antimicrobial activity against certain bacterial strains. The mechanism involves disrupting bacterial cell membranes and inhibiting essential cellular processes.

Table 1: Summary of Biological Activities

Case Studies

-

Antioxidant Effects :

A study evaluated the antioxidant capacity of Phenol, 4,4'-(1-oxido-1,2-diazenediyl)bis- using DPPH radical scavenging assays. Results indicated that the compound effectively scavenged free radicals, demonstrating potential for use in formulations aimed at reducing oxidative damage. -

Antimicrobial Activity :

In a series of experiments involving various bacterial strains, Phenol, 4,4'-(1-oxido-1,2-diazenediyl)bis- showed promising results against E. coli and S. aureus. The minimum inhibitory concentration (MIC) was determined to be 100 µg/mL for both strains, suggesting its potential as a natural antimicrobial agent. -

Cytotoxicity Studies :

A study conducted on human cancer cell lines revealed that the compound induced apoptosis at concentrations above 50 µM. Flow cytometry analysis confirmed increased levels of annexin V-positive cells, indicating early apoptotic events.

Research Findings

Recent research has focused on the synthesis and modification of Phenol, 4,4'-(1-oxido-1,2-diazenediyl)bis- derivatives to enhance its biological activity:

- Derivatives with Enhanced Potency : Studies have synthesized various derivatives that exhibit improved potency against specific cancer cell lines and enhanced antioxidant capabilities.

- Mechanistic Insights : Investigations into the molecular mechanisms have revealed that the compound may modulate signaling pathways related to apoptosis and inflammation.

Eigenschaften

IUPAC Name |

(4-hydroxyphenyl)-(4-hydroxyphenyl)imino-oxidoazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c15-11-5-1-9(2-6-11)13-14(17)10-3-7-12(16)8-4-10/h1-8,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCVDNSCCCADAHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=[N+](C2=CC=C(C=C2)O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10292792 | |

| Record name | 4-[2-Hydroxy-2-(4-hydroxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10292792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15596-57-3 | |

| Record name | NSC85549 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85549 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-[2-Hydroxy-2-(4-hydroxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10292792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-DIHYDROXYAZOXYBENZENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.